(3-Bromophenyl)(3,4-dimethylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and a dimethylphenyl group attached to a methanol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methanolysis: The compound can be synthesized by first brominating 3,4-dimethylbenzene to form 3-bromophenyl-3,4-dimethylbenzene, followed by methanolysis to introduce the methanol group.
Grignard Reaction: Another method involves the reaction of 3-bromophenyl magnesium bromide with 3,4-dimethylbenzaldehyde, followed by reduction to form the methanol group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: undergoes various types of reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 3-Bromophenyl-3,4-dimethylbenzoic acid or ketone derivatives.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: can be compared with other similar compounds such as 3-Bromophenylmethanol and 3,4-Dimethylbenzyl alcohol . The uniqueness of this compound lies in its combination of bromophenyl and dimethylphenyl groups, which provides distinct chemical properties and reactivity compared to its counterparts.
Comparison with Similar Compounds
3-Bromophenylmethanol
3,4-Dimethylbenzyl alcohol
4-Bromophenylmethanol
2,3-Dimethylbenzyl alcohol
(3-Bromophenyl)(3,4-dimethylphenyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVBPXWBZJNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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